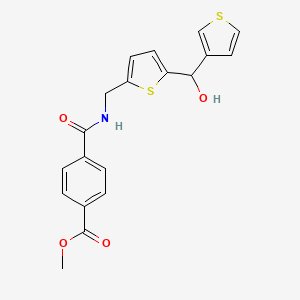

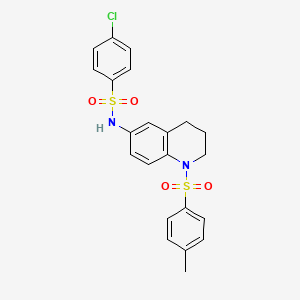

4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a functional group called the sulfonamide group. They are widely used in medicinal chemistry and have a variety of pharmacological properties .

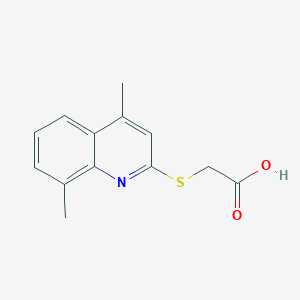

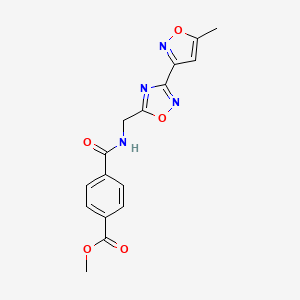

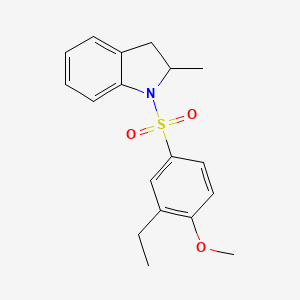

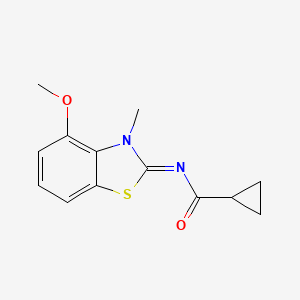

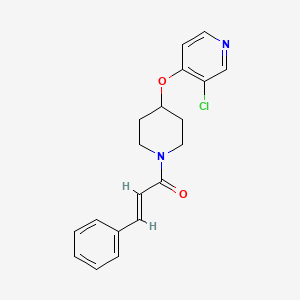

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. The “4-chloro” and “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” parts suggest that it has a chlorine atom and a benzenesulfonamide group attached to the tetrahydroquinoline ring .Aplicaciones Científicas De Investigación

Tetrahydroquinazoline Derivatives Synthesis

The synthesis of tetrahydroquinazoline derivatives, including compounds similar to "4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide," through the aza Diels-Alder reaction demonstrates the chemical versatility and reactivity of these molecules. Such derivatives have been studied for their structural properties and potential applications in medicinal chemistry (Cremonesi, Croce, & Gallanti, 2010).

Antitumor Activity

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown promising antitumor activity. Certain compounds exhibited more potent and efficacious antitumor properties than Doxorubicin, a commonly used chemotherapeutic agent, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Antimicrobial Evaluation

Quinoline clubbed with sulfonamide moiety synthesized compounds were evaluated as antimicrobial agents. The chemical synthesis aimed at creating effective compounds against Gram-positive bacteria, showcasing their potential in addressing antimicrobial resistance challenges (Biointerface Research in Applied Chemistry, 2019).

Carbonic Anhydrase Inhibitors

Research on the molecular interactions between human carbonic anhydrases and novel classes of benzenesulfonamides, including compounds structurally related to "4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide," has led to the design of selective inhibitors targeting specific isoforms. These findings could be pivotal for developing therapeutic agents for conditions associated with altered carbonic anhydrase activity (Bruno et al., 2017).

Ruthenium Complex Catalysts

Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and characterized. These complexes demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives, highlighting their potential in catalytic applications (Dayan et al., 2013).

Mecanismo De Acción

Target of Action

It’s worth noting that sulfonamide-based compounds like this one are often used to inhibit bacterial enzymes .

Mode of Action

Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Biochemical Pathways

The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate . This inhibition eventually disrupts the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of folic acid synthesis, which is essential for bacterial replication .

Propiedades

IUPAC Name |

4-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S2/c1-16-4-9-21(10-5-16)31(28,29)25-14-2-3-17-15-19(8-13-22(17)25)24-30(26,27)20-11-6-18(23)7-12-20/h4-13,15,24H,2-3,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJDMORTYUTLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2771387.png)

![3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2771389.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)

![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)